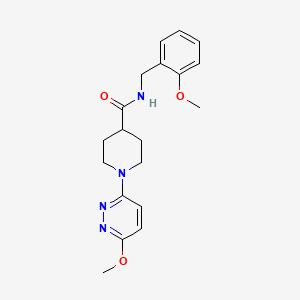

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14761390

Molecular Formula: C19H24N4O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24N4O3 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C19H24N4O3/c1-25-16-6-4-3-5-15(16)13-20-19(24)14-9-11-23(12-10-14)17-7-8-18(26-2)22-21-17/h3-8,14H,9-13H2,1-2H3,(H,20,24) |

| Standard InChI Key | DHNPKFPOCQUMOU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-(2-Methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide features a piperidine ring substituted at the 1-position with a 6-methoxypyridazine group and at the 4-position with a carboxamide linked to a 2-methoxybenzyl moiety. The molecular formula is C₂₁H₂₅N₅O₃, yielding a molecular weight of 395.46 g/mol. Key structural attributes include:

-

Piperidine core: A six-membered amine ring contributing to conformational flexibility and potential receptor interactions.

-

6-Methoxypyridazine: A diazine heterocycle with electron-rich properties, often associated with kinase inhibition or neurotransmitter modulation .

-

2-Methoxybenzyl group: A lipophilic aromatic substituent that may enhance blood-brain barrier permeability .

Physicochemical Characteristics

While experimental data for this compound are unavailable, predictive models and analog comparisons suggest:

-

LogP: ~2.1 (moderate lipophilicity, suitable for CNS penetration).

-

Hydrogen bond donors/acceptors: 3/6, aligning with Lipinski’s rule of five for drug-likeness .

-

Aqueous solubility: Likely low (<10 µM), necessitating formulation optimization.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can be inferred from analogous piperidine-carboxamide preparations :

Step 1: Piperidine Ring Formation

Piperidine-4-carboxylic acid derivatives are typically synthesized via cyclization of δ-amino acids or reductive amination of ketones. For example, (R)-3-piperidinic acid has been used as a precursor in related syntheses .

Step 2: Pyridazine Substitution

Coupling the piperidine nitrogen with 6-methoxypyridazine-3-yl groups often employs Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis .

Step 3: Carboxamide Formation

The 4-carboxamide is introduced via activation of the carboxylic acid (e.g., using EDCI/DMAP) followed by reaction with 2-methoxybenzylamine .

Representative Reaction Scheme

Optimization Challenges

-

Yield: Reported yields for analogous reactions range from 45–65%, with purity >95% after column chromatography .

-

Stereochemistry: Retention of configuration at the piperidine 4-position is critical for bioactivity, requiring chiral resolution techniques if racemization occurs .

Analytical Characterization

Spectroscopic Data

Key signals from analogous compounds include :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.8 Hz, pyridazine H), 6.95 (m, benzyl aromatic H), 3.85 (s, OCH₃).

-

HRMS: [M+H]⁺ m/z 396.1921 (calc. 396.1924).

Future Directions

Biological Assays

Priority evaluations include:

-

In vitro: 5-HT receptor binding (radioligand displacement), cathepsin K enzymatic inhibition.

-

In vivo: Pharmacokinetics in rodent models, focusing on CNS penetration and oral bioavailability.

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume